2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2,3-diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8I2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBNJPMXHUPPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2I)I)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the iodination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation can produce imidazo[1,2-a]pyridine-2,3-diones .
Scientific Research Applications
2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand the interaction of iodine-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Derivatives
Key Observations :
- Electron-Withdrawing Effects : Iodine’s larger atomic radius and lower electronegativity compared to bromine or fluorine may reduce electronic withdrawal, impacting charge distribution and reactivity in cross-coupling reactions .
Biological Activity
2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a tetrahydroimidazo[1,2-a]pyridine core with two iodine substituents at the 2 and 3 positions. This structural configuration is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Starting Material : 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
- Reagents : Iodine or iodide sources under controlled conditions.
- Reaction Conditions : The reaction often requires a solvent such as acetic acid and may involve heating to facilitate iodination.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on neurotransmitter receptors similar to other imidazo derivatives that modulate GABA(A) receptors .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Lines Tested : Studies have utilized various human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia).
- Mechanism : The compound's ability to induce apoptosis in cancer cells has been noted through assays measuring cell viability and apoptosis markers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HL-60 | 15 | Cell cycle arrest |
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness in inhibiting bacterial growth.
Case Studies
Several case studies have explored the biological effects of related compounds:
- GABA(A) Receptor Modulation : A study highlighted the selective agonistic activity of imidazo derivatives at GABA(A) receptors with reduced side effects compared to traditional benzodiazepines .
- Antitumor Effects : Research on structurally similar compounds demonstrated their ability to inhibit tumor growth in vivo models by targeting specific signaling pathways involved in cell proliferation.
Q & A
Q. What are the common synthetic routes for 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine?
Methodological Answer: The synthesis of this compound primarily involves hydrogenation and cyclization strategies:
- Catalytic Hydrogenation : Enantioselective hydrogenation of imidazo[1,2-a]pyridines using Ru/N-heterocyclic carbene (NHC) catalysts achieves high regioselectivity (98:2 enantiomeric ratio) without requiring protecting groups. Yields range from 70–95% depending on substituents .
- Pd-Catalyzed Transfer Hydrogenation : Utilizes B₂pin₂ as a mediator and water as a hydrogen donor. This method selectively reduces imidazo[1,2-a]pyridines to tetrahydro derivatives under ambient conditions, tolerating diverse functional groups .
- Multi-Step Cyclization : Involves mesylation of intermediates followed by cyclization with potassium tert-butoxide, yielding tetrahydroimidazo[1,2-a]pyridines (e.g., 5-(4-iodobenzyl) derivatives) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Enantiomeric Ratio | Key Advantage |
|---|---|---|---|---|
| Ru/NHC Hydrogenation | Ru, NHC ligands | 70–95 | Up to 98:2 | No protecting groups required |
| Pd Transfer Hydrogenation | Pd, B₂pin₂, H₂O | 60–85 | N/A | Ambient conditions, eco-friendly |
| Cyclization via Mesylation | MsCl, KOtBu | 50–75 | N/A | Scalable for complex derivatives |
Q. How is this compound characterized spectroscopically?
Methodological Answer: Characterization relies on multi-modal spectroscopic analysis :
- ¹H/¹³C NMR : Key shifts include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm). Substituents like cyano groups (δ ~110 ppm) and iodides (δ 60–90 ppm) are identifiable .
- HRMS : Validates molecular weight with <5 ppm error. For example, a derivative with theoretical m/z 550.0978 showed experimental m/z 550.0816 .
- IR Spectroscopy : Confirms functional groups (e.g., C=O at 1722 cm⁻¹, C≡N at 2200–2250 cm⁻¹) .
Q. Table 2: Representative Spectroscopic Data
| Compound Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | HRMS (m/z) |
|---|---|---|---|---|
| Diethyl 8-cyano-7-(3-MeOPh) | 7.4 (d, J=8 Hz) | 165.2 (C=O) | 1722 (C=O) | 550.0816 (Found) |
| 3-Benzyl-7-(4-BrPh) | 8.2 (s, 1H) | 110.5 (C≡N) | 2205 (C≡N) | 550.0978 (Calc) |
Q. What biological activities are associated with this compound?
Methodological Answer: Key activities include:
- Antifungal Action : Derivatives exhibit MIC values of 0.5–8 µg/mL against Candida spp., with efficacy linked to electron-withdrawing substituents (e.g., halogens) .
- Antimicrobial Properties : Tetrahydroimidazo[1,2-a]pyridines with hydrazide moieties inhibit Staphylococcus aureus (MIC = 4–16 µg/mL) .
- Singlet Oxygen Generation : Acts as a photosensitizer with quantum yields (ΦΔ) of 0.01–0.1 in D₂O, relevant in photodynamic therapy .
Advanced Research Questions
Q. How is enantioselective synthesis achieved, and what catalytic systems are optimal?
Methodological Answer: Enantioselectivity is achieved via chiral catalysts :
- Ru/NHC Systems : Provide >90% enantiomeric excess (ee) for 5,6,7,8-tetrahydro derivatives. The NHC ligand’s steric bulk dictates selectivity .
- Pd-Mediated Asymmetric Hydrogenation : Requires chiral phosphine ligands (e.g., BINAP) to achieve 80–90% ee. Substrate electronic effects influence outcomes .
Key Tip : Screen ligands (e.g., Josiphos, Mandyphos) to optimize ee for sterically hindered substrates.
Q. How to resolve contradictions in spectroscopic data across studies?
Methodological Answer: Contradictions arise from solvent effects, impurities, or tautomerism. Strategies include:
- Solvent Standardization : Compare DMSO-d₆ vs. CDCl₃ shifts (e.g., δ 7.4 ppm in DMSO vs. 7.1 ppm in CDCl₃ for aromatic protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC can distinguish cyano carbons from aromatic carbons .
- Control Experiments : Re-synthesize disputed compounds using reported protocols to validate data .
Q. What computational models predict its bioactivity?
Methodological Answer: Graph Neural Networks (GNNs) like GraphscoreDTA predict binding affinities (RMSE = 0.20–1.40) for targets such as human O-GlcNAcase. Key steps:
Q. Table 3: Computational Performance
| Model | Target Protein | RMSE | Improvement vs. Baseline |
|---|---|---|---|
| GraphscoreDTA | Human O-GlcNAcase | 0.60 | 13% vs. Pafnucy |
| DeepDTAF | Catechol-O-methyltransferase | 1.40 | 41% vs. Previous |
Q. What mechanistic insights exist for catalytic hydrogenation?
Methodological Answer:
Q. How does this compound contribute to singlet oxygen generation?
Methodological Answer: As a photosensitizer, it absorbs UV/Vis light, populating triplet states (³S₁) that transfer energy to O₂, forming ¹O₂ (ΦΔ = 0.01–0.1). Key factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
